The compound can be classified under the category of organic compounds, specifically as an ether and alcohol. It is often sourced from the reaction of tetrahydrofuran derivatives with ethylene oxide or related compounds, leading to its formation through various synthetic routes. The compound's unique structure allows it to participate in a variety of chemical reactions, enhancing its utility in both laboratory and industrial settings.
The synthesis of 2-(Oxan-4-yloxy)ethan-1-ol typically involves several key steps:
In an industrial context, production methods may involve large-scale reactors that allow for continuous flow processes. This setup enhances consistency in product quality and maximizes yield through optimized reaction conditions.
2-(Oxan-4-yloxy)ethan-1-ol can undergo various chemical reactions:
The choice of reagents significantly impacts the outcome of these reactions:
Reaction Type | Common Reagents | Expected Products |
---|---|---|
Oxidation | Potassium permanganate | Aldehydes or carboxylic acids |
Reduction | Lithium aluminum hydride | Alcohols |
Substitution | Thionyl chloride | Various substituted derivatives |
The mechanism of action for 2-(Oxan-4-yloxy)ethan-1-ol involves its ability to act as a nucleophile in various chemical reactions. In biological systems, this compound may interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various physiological effects depending on the context in which the compound is used .
The physical properties of 2-(Oxan-4-yloxy)ethan-1-ol include:
The chemical properties are characterized by:
Relevant data regarding melting point, boiling point, and density are often determined experimentally but are not universally established for all compounds due to variations in synthesis methods .
The versatility of 2-(Oxan-4-yloxy)ethan-1-ol lends itself to numerous applications:
The tetrahydropyran (oxane) ring in 2-(oxan-4-yloxy)ethan-1-ol is synthesized through acid-catalyzed ring-opening or epoxide activation strategies. In the acid-catalyzed approach, dihydropyran undergoes controlled hydrolysis using p-toluenesulfonic acid (pTSA) as a catalyst (0.5 mol%) in aqueous tetrahydrofuran (10:1 THF/H₂O). This method achieves near-quantitative conversion at 60°C within 2 hours, with the oxane ring oxygen serving as the nucleophilic site for subsequent functionalization [9].
Alternatively, epoxide-mediated cyclization employs halohydrin dehalogenase (HHDH) biocatalysts for enantioselective oxirane formation. Engineered HHDH mutants (e.g., HheD8 variant M124A/R127S) catalyze the intramolecular cyclization of γ-haloalcohol precursors to form chiral oxane intermediates. Protein engineering through iterative saturation mutagenesis (ISM) enhances turnover numbers (TON) to >1,500 and enantiomeric excess (e.e.) to >99%, enabling access to stereochemically pure oxane building blocks essential for pharmaceutical applications [1].
Table 1: Catalytic Oxane Formation Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
---|---|---|---|---|---|
Acid-catalyzed hydrolysis | pTSA (0.5 mol%) | 60 | 2 | >98 | - |
Biocatalytic cyclization | HheD8-M124A/R127S | 30 | 8 | 85 | >99 |
Etherification between 4-hydroxytetrahydrofuran and ethylene glycol derivatives employs Williamson ether synthesis under phase-transfer conditions. Optimized protocols use sodium hydride (1.2 eq) in anhydrous THF at 0°C, followed by addition of 2-chloroethanol (1.05 eq). This method yields 92% of the target compound after 12 hours, minimizing di-alkylation byproducts (<3%) through controlled temperature and stoichiometry [9].
Microwave-assisted synthesis significantly accelerates this step. Irradiation (150 W, 100°C) reduces reaction times from hours to 8 minutes while maintaining yields at 89–94%. This technique enhances reaction efficiency by promoting rapid heat transfer and reducing side reactions, as verified by in situ FTIR monitoring of the C–O–C asymmetric stretching band at 1,120 cm⁻¹ [10]. Solvent selection is critical: 2-methyltetrahydrofuran (2-Me-THF), a biomass-derived solvent with low water miscibility, replaces carcinogenic THF, improving environmental metrics while preserving yield (90%) [4].
Continuous flow systems overcome limitations of batch processing for the exothermic etherification step. A tubular reactor with static mixers enables precise temperature control (70°C) and residence times of 15 minutes—fivefold shorter than batch reactions. This setup achieves 95% conversion at a throughput of 5 kg/h using the following parameters [3] [7]:
Table 2: Flow vs. Batch Etherification Performance
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction time | 120 min | 15 min | 8× faster |
Temperature control | ±5°C | ±0.5°C | Enhanced precision |
Throughput | 0.5 kg/h | 5 kg/h | 10× higher |
Byproduct formation | 7% | <1% | Reduced waste |
Integrated reaction-purification systems couple flow synthesis with inline liquid-liquid extraction. A membrane separator continuously removes inorganic salts using aqueous washes, delivering >99.5% pure product without intermediate isolation. This configuration reduces solvent consumption by 40% and eliminates batch-related downtime, enhancing manufacturing efficiency [3] [7].
Centrifugal partition chromatography (CPC) outperforms silica-based chromatography by eliminating solid adsorbents. For 2-(oxan-4-yloxy)ethan-1-ol purification, a heptane/ethyl acetate/ethanol/water (5:5:1:9 v/v) solvent system achieves 98.5% purity with 92% recovery. Solvent recycling via organic solvent nanofiltration (OSN) membranes enables >90% recovery of ethyl acetate, reducing waste by 56% compared to traditional flash chromatography [4] [8].
Step-gradient flash chromatography minimizes solvent usage. A method employing acetone as a sustainable eluent (replacing dichloromethane) with silica gel reduces the environmental footprint:
Table 3: Solvent Sustainability Comparison
Eluent | Process Mass Intensity (PMI) | Carbon Footprint (kg CO₂/kg) | Toxicity |
---|---|---|---|
Dichloromethane | 87 | 4.2 | High (carcinogen) |
Acetone | 29 | 1.1 | Low |
Acetone’s UV absorbance challenge is resolved by real-time mobile-phase zeroing in modern purification systems, enabling precise fraction collection without compromising detection sensitivity [8]. CPC further enhances sustainability through aqueous two-phase systems (ATPS). Polyethylene glycol (PEG)-rich phases are recycled via ultrafiltration, reducing the carbon footprint by 67% per kilogram of product [4].
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